N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a chiral piperidine derivative featuring a hydroxyethyl substituent at the piperidine nitrogen and an N-methyl-acetamide side chain. The (R)-configuration of the hydroxyethyl group is critical for its stereochemical properties, which may influence biological activity or binding affinity.
The compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F084496), suggesting challenges in scalability, stability, or niche applicability . Its molecular formula is inferred as C₁₀H₂₀N₂O₂ based on analogous structures (e.g., N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide, C₉H₁₈N₂O₂ ).
Properties
IUPAC Name |
N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)10-4-3-5-12(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWDMHOCRWLEE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethylene oxide, and methylamine.
Reaction with Ethylene Oxide: Piperidine is reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl group at the 3-position of the piperidine ring.
Acylation: The resulting intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to form the N-acetyl derivative.
Methylation: Finally, the N-acetyl derivative is methylated using methylamine to yield N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. Large-scale production may also involve continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylacetamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs exhibit differences in ring strain and hydrogen-bonding capacity. Piperidine derivatives generally offer greater conformational flexibility .
- Substituents : The hydroxyethyl group in the target compound enhances hydrophilicity compared to ethyl or chloro-acetyl groups in analogs . The (R)-configuration may confer distinct stereochemical interactions compared to (S)-configured derivatives .
- Bioactivity : While SR142801 (a piperidine-acetamide analog) is a validated neurokinin antagonist, the target compound’s bioactivity remains uncharacterized in the evidence .
Application Potential
Piperidine-acetamide hybrids are explored in drug discovery for their ability to modulate CNS targets (e.g., neurokinin receptors) . The hydroxyethyl group in the target compound could improve water solubility, a critical factor in pharmacokinetics.
Biological Activity
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and research findings, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound is characterized by the following structure:
Synthesis:
The synthesis typically involves the reaction of N-methylacetamide with 1-(2-hydroxyethyl)piperidine under reflux conditions using solvents like ethanol or methanol. Advanced methods in industrial settings may utilize continuous flow reactors to enhance yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl group and the nitrogen atom are crucial for its reactivity, allowing it to inhibit specific enzymes or receptors involved in disease processes. This interaction can lead to therapeutic effects, particularly in antimicrobial and antiviral applications .
3.1 Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <125 |
| Escherichia coli | <150 |
| Pseudomonas aeruginosa | >150 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents .
3.2 Antiviral Activity
In addition to its antibacterial properties, preliminary research indicates that this compound might exhibit antiviral activity. Studies have explored its potential against viral infections, although more extensive clinical trials are needed to substantiate these findings .
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated that this compound exhibited superior activity compared to other derivatives tested, making it a candidate for further development as an antibiotic agent .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound interacts with bacterial cell membranes. The study utilized molecular modeling techniques to predict binding affinities and interactions, supporting the hypothesis that this compound disrupts membrane integrity leading to bacterial cell death .
5. Conclusion
This compound represents a promising compound in pharmacological research due to its diverse biological activities, particularly its antimicrobial properties. Continued exploration through synthetic optimization and biological testing may unlock further therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
